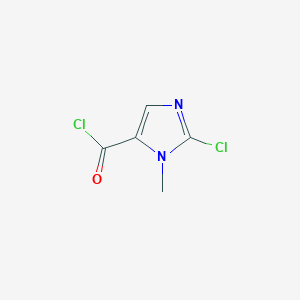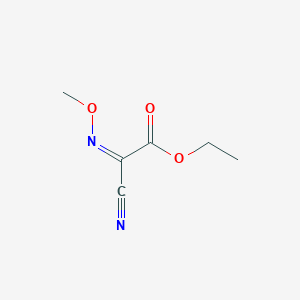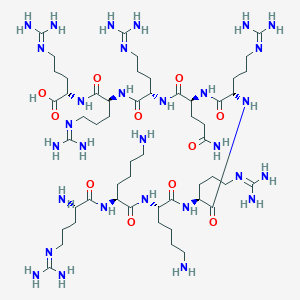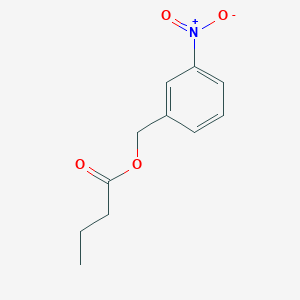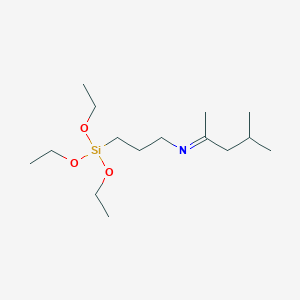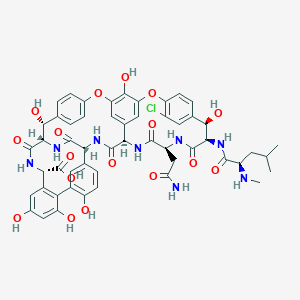
Eremomycin aglycone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eremomycin aglycone is a natural product that belongs to the family of macrolide antibiotics. It was first isolated from the fermentation broth of Streptomyces erythreus in 1970. Eremomycin aglycone has been found to exhibit potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Mecanismo De Acción
The mechanism of action of eremomycin aglycone involves the inhibition of bacterial protein synthesis. The compound binds to the 50S ribosomal subunit of the bacterial ribosome, preventing the formation of peptide bonds between amino acids. This leads to the inhibition of bacterial protein synthesis and ultimately results in bacterial cell death.
Efectos Bioquímicos Y Fisiológicos
Eremomycin aglycone has been found to exhibit a number of biochemical and physiological effects. In addition to its antibacterial and anticancer properties, the compound has been found to have anti-inflammatory and immunomodulatory effects. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using eremomycin aglycone in lab experiments is its potent antibacterial activity. The compound has been found to be effective against a wide range of Gram-positive bacteria, including Eremomycin aglycone. However, one of the limitations of using eremomycin aglycone in lab experiments is its complex synthesis method, which may make it difficult to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
There are several future directions for research on eremomycin aglycone. One area of research is the development of new synthetic methods for producing the compound. Another area of research is the investigation of the compound's potential use in the treatment of other bacterial infections, such as tuberculosis. Additionally, further research is needed to fully understand the compound's mechanism of action and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of eremomycin aglycone is a complex process that involves several steps. The first step is the isolation of the natural product from the fermentation broth of Streptomyces erythreus. The isolated compound is then subjected to chemical modifications to produce eremomycin aglycone. The most common method for synthesizing eremomycin aglycone is through the total synthesis approach, which involves the chemical synthesis of the molecule from simple starting materials.
Aplicaciones Científicas De Investigación
Eremomycin aglycone has been extensively studied for its antibacterial activity. It has been found to be effective against a wide range of Gram-positive bacteria, including Eremomycin aglycone. The compound has also been studied for its potential use in the treatment of other bacterial infections, such as tuberculosis. In addition, eremomycin aglycone has been investigated for its anticancer properties, as it has been found to inhibit the growth of cancer cells.
Propiedades
Número CAS |
119789-44-5 |
|---|---|
Nombre del producto |
Eremomycin aglycone |
Fórmula molecular |
C53H53ClN8O17 |
Peso molecular |
1109.5 g/mol |
Nombre IUPAC |
(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-15-chloro-2,18,32,35,37,48-hexahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C53H53ClN8O17/c1-20(2)12-30(56-3)47(70)61-43-45(68)23-7-11-34(29(54)14-23)79-36-16-24-15-35(46(36)69)78-26-8-4-21(5-9-26)44(67)42-52(75)60-41(53(76)77)28-17-25(63)18-33(65)38(28)27-13-22(6-10-32(27)64)39(49(72)62-42)59-50(73)40(24)58-48(71)31(19-37(55)66)57-51(43)74/h4-11,13-18,20,30-31,39-45,56,63-65,67-69H,12,19H2,1-3H3,(H2,55,66)(H,57,74)(H,58,71)(H,59,73)(H,60,75)(H,61,70)(H,62,72)(H,76,77)/t30-,31+,39-,40-,41+,42+,43-,44-,45-/m1/s1 |
Clave InChI |
RWFDKJBPMLNBSI-GAZOPBORSA-N |
SMILES isomérico |
CC(C)C[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)O)NC |
SMILES |
CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)O)NC |
SMILES canónico |
CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)O)NC |
Otros números CAS |
119789-44-5 |
Sinónimos |
eremomycin aglycone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



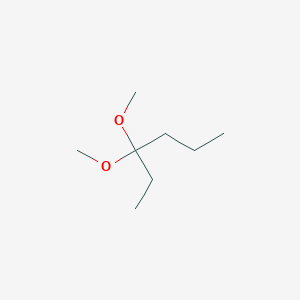
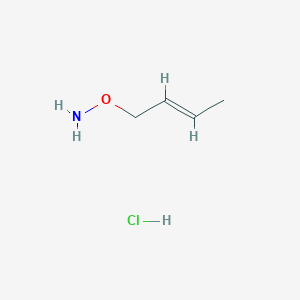

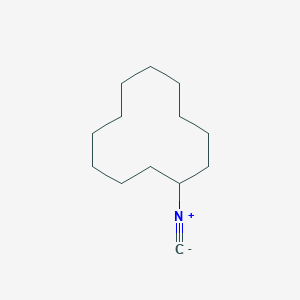
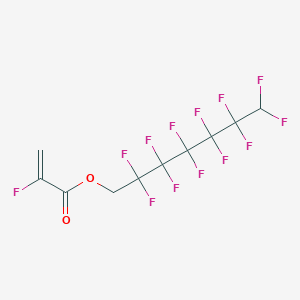
![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)

